molecular formula C14H19NO3S B2547584 4-methyl-N-(octahydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide CAS No. 1902926-72-0

4-methyl-N-(octahydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide

Cat. No.: B2547584
CAS No.: 1902926-72-0
M. Wt: 281.37
InChI Key: ARGJXZFBMJZLBC-UHFFFAOYSA-N
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Description

4-methyl-N-(octahydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1-position. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(octahydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide typically involves the reaction of 4-methylthiophene-2-carboxylic acid with octahydro-1,4-benzodioxin-6-amine. The reaction is carried out in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(octahydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-methyl-N-(octahydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, inhibiting their activity and affecting metabolic pathways. It may also interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-(octahydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide is unique due to its specific structural features, including the presence of both thiophene and benzodioxin moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-4-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c1-9-6-13(19-8-9)14(16)15-10-2-3-11-12(7-10)18-5-4-17-11/h6,8,10-12H,2-5,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGJXZFBMJZLBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NC2CCC3C(C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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